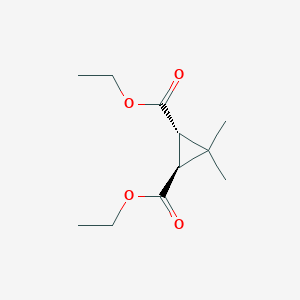
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
Übersicht
Beschreibung
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a clear, colorless to light yellow liquid with a refractive index of 1.4420 to 1.4450 at 20°C. This compound is known for its unique structure, featuring a cyclopropane ring with two ester groups and two methyl groups at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the esterification of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ethanol under acidic conditions. The reaction typically involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In an industrial setting, the production of trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate may involve large-scale esterification processes using continuous reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: : Reduction reactions can lead to the formation of the corresponding alcohols.
Substitution: : The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : The major product is 3,3-dimethylcyclopropane-1,2-dicarboxylic acid .
Reduction: : The major products are the corresponding alcohols, such as 3,3-dimethylcyclopropane-1,2-diol .
Substitution: : The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: : It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
trans-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate: can be compared with other similar compounds, such as cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate and 3,3-dimethylcyclopropane-1,2-dicarboxylic acid . The key differences lie in the stereochemistry and functional groups, which can affect their reactivity and applications.
Similar Compounds
cis-Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
3,3-dimethylcyclopropane-1,2-dicarboxylic acid
3,3-dimethylcyclopropane-1,2-diol
Eigenschaften
IUPAC Name |
diethyl (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMNWDIYNBXRC-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369167 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67945-22-6 | |
| Record name | ST50405457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]azanium;chloride](/img/structure/B7814775.png)

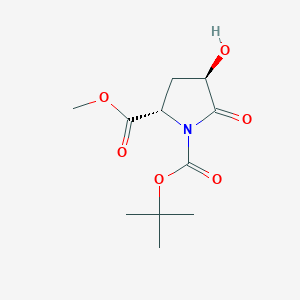
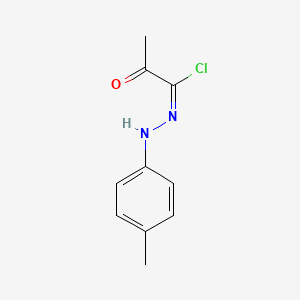
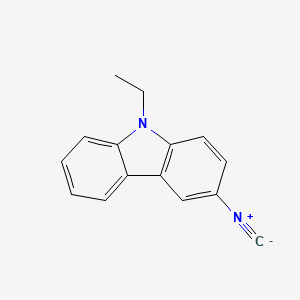
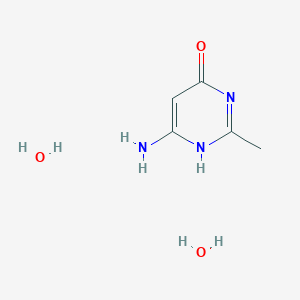
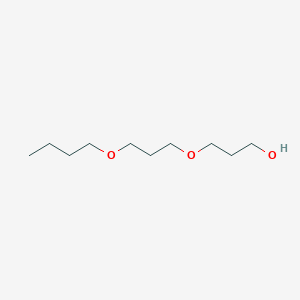
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)

